molecular formula C10H11BrO3S B1524118 4-(4-Bromobenzenesulfinyl)butanoic acid CAS No. 1248054-79-6

4-(4-Bromobenzenesulfinyl)butanoic acid

Cat. No. B1524118
CAS RN: 1248054-79-6
M. Wt: 291.16 g/mol
InChI Key: HCNOYBCQJITLQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(4-Bromobenzenesulfinyl)butanoic acid” is a chemical compound with the formula C10H11BrO3S . It has a molecular weight of 291.16 g/mol . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecule contains a total of 26 bonds, including 15 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, and 6 aromatic bonds . It also contains 1 six-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 sulfoxide .


Physical And Chemical Properties Analysis

“4-(4-Bromobenzenesulfinyl)butanoic acid” is a powder that is stored at room temperature . Its molecular weight is 291.16 g/mol , and its formula is C10H11BrO3S .

Scientific Research Applications

Medicine: Neurodegeneration and Cancer Research

4-(4-Bromobenzenesulfinyl)butanoic acid: may have potential applications in the field of medicine, particularly in neurodegeneration and cancer research. Chemical chaperones like this compound could be used to improve protein synthesis in disease models, such as Alzheimer’s disease astrocytes, and reduce endoplasmic reticulum stress in cancer cell lines .

Agriculture: Poultry Health and Performance

In agriculture, particularly in poultry production, compounds similar to 4-(4-Bromobenzenesulfinyl)butanoic acid have been studied for their effects on gut health, performance, nutrient utilization, and egg quality. While specific studies on 4-(4-Bromobenzenesulfinyl)butanoic acid are not available, related compounds have shown efficacy in enhancing the health and productivity of poultry .

Pharmacology: Drug Development and Therapeutics

Pharmacologically, 4-(4-Bromobenzenesulfinyl)butanoic acid could be investigated for drug development, particularly as a chemical chaperone. It might help in stabilizing proteins or reducing misfolding, which is a common issue in many diseases, including neurodegenerative disorders .

Safety and Hazards

The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-(4-bromophenyl)sulfinylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3S/c11-8-3-5-9(6-4-8)15(14)7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNOYBCQJITLQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)CCCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromobenzenesulfinyl)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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